1-Pyren-1-ylpropan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-pyren-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-2-17(20)15-10-8-14-7-6-12-4-3-5-13-9-11-16(15)19(14)18(12)13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIWAOXGROSMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283294 | |
| Record name | 1-pyren-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-66-0 | |
| Record name | NSC30825 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-pyren-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
-
Electrophile Generation : Propanoyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form an acylium ion (CH₃CH₂C⁺=O).
-
Electrophilic Attack : The acylium ion targets the 1-position of pyrene, which is sterically and electronically favored due to the planar geometry and extended π-conjugation of pyrene.
-
Deprotonation : The intermediate arenium ion is deprotonated, restoring aromaticity and yielding the final product.
Optimized Protocol (adapted from CN105732331B):
-
Reactants : Pyrene (1 equiv.), propanoyl chloride (1.2 equiv.), AlCl₃ (1.5 equiv.).
-
Solvent : Dichloromethane (DCM) under anhydrous conditions.
-
Procedure :
-
Pyrene and AlCl₃ are stirred in DCM at 0°C.
-
Propanoyl chloride is added dropwise, followed by warming to room temperature for 12 hours.
-
The mixture is quenched with ice-water, extracted with DCM, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
-
Challenges :
-
Competing E1 elimination may occur if the reaction temperature exceeds 40°C, leading to byproducts.
-
Moisture-sensitive conditions are critical to prevent catalyst deactivation.
Triflic Acid and Trifluoroacetic Anhydride (TFAA)-Mediated Acylation
For substrates prone to over-acylation or polymerization, triflic acid (TfOH) and TFAA offer enhanced regioselectivity and yield. This method is particularly effective for sterically hindered pyrene derivatives.
Key Advantages:
-
Strong Acidic Conditions : TfOH protonates the acylating agent, generating a highly reactive acylium ion without requiring stoichiometric Lewis acids.
-
Reduced Side Reactions : TFAA acts as both a solvent and dehydrating agent, minimizing hydrolysis of the acylium ion.
Procedure (based on RSC Adv. 2014):
-
Reactants : Pyrene (1 equiv.), propionic acid (1.1 equiv.), TFAA (2 equiv.), TfOH (0.2 equiv.).
-
Conditions :
-
Heated to 60°C under nitrogen for 6 hours.
-
Quenched with sodium bicarbonate, extracted with chloroform, and crystallized from ethanol.
-
Mechanistic Insight :
The reaction proceeds via a mixed anhydride intermediate (RC(O)OCOCF₃), which is activated by TfOH to form the acylium ion. Pyrene’s 1-position undergoes electrophilic attack due to its high electron density.
Alternative Catalytic Systems and Solvent-Free Approaches
Lanthanide Triflate Catalysts
Mechanochemical Synthesis
-
Ball Milling : Solid-state reactions using AlCl₃ and pyrene/propanoyl chloride mixtures achieve 60–65% yield without solvents.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts (AlCl₃) | AlCl₃ | 25 | 12 | 68–75 | 95 |
| TfOH/TFAA | Triflic acid | 60 | 6 | 82–89 | 98 |
| Lanthanide Triflate | Yb(OTf)₃ | 25 | 8 | 70 | 97 |
| Mechanochemical | AlCl₃ | 25 (ball milling) | 4 | 60–65 | 90 |
Key Observations :
-
The TfOH/TFAA method offers the highest yield and purity, attributed to superior electrophile activation and moisture control.
-
Mechanochemical synthesis trades moderate yield for environmental benefits, avoiding volatile solvents.
Physicochemical Properties and Characterization
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyren-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of the carbonyl group can yield 1-pyren-1-ylpropan-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Pyrene-1-carboxylic acid.
Reduction: 1-Pyren-1-ylpropan-1-ol.
Substitution: Halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Fluorescent Probes
1-Pyren-1-ylpropan-1-one is widely utilized as a fluorescent probe due to its strong luminescence properties. This compound can be employed to study interactions within biological macromolecules, providing insights into molecular dynamics and conformational changes. The ability of pyrene derivatives to undergo π-π stacking interactions enhances their effectiveness in probing nucleic acids and proteins.
Photophysical Studies
The photophysical characteristics of 1-Pyren-1-ylpropan-1-one allow for its application in various spectroscopic techniques. For instance, it can be used in fluorescence resonance energy transfer (FRET) studies, where it acts as an energy donor or acceptor depending on the experimental setup. This capability is particularly useful in understanding complex biochemical processes at the molecular level .
Biological Applications
Cellular Imaging
Due to its ability to enter living cells without significant cytotoxic effects, 1-Pyren-1-ylpropan-1-one has been explored for intracellular imaging. Its red-shifted emission allows for effective visualization using confocal microscopy, enabling researchers to track the compound's localization within cellular organelles .
Anticancer Research
Recent studies have indicated that pyrene derivatives, including 1-Pyren-1-ylpropan-1-one, may act as potential anticancer agents. The compound can generate singlet oxygen upon irradiation, which has been linked to photo-induced DNA cleavage and subsequent cellular damage in cancer cells. This property positions it as a candidate for photodynamic therapy applications .
Medical Applications
Drug Delivery Systems
The unique properties of 1-Pyren-1-ylpropan-1-one make it a promising candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the stability and bioavailability of drugs. Additionally, the compound's luminescent properties facilitate monitoring drug release and distribution within biological systems.
Diagnostic Tools
In diagnostic applications, 1-Pyren-1-ylpropan-1-one can be utilized as a marker for detecting specific biological targets. Its fluorescence can be harnessed in assays designed to identify biomarkers associated with diseases, thereby aiding in early diagnosis and treatment monitoring .
Industrial Applications
Organic Electronics
In the field of organic electronics, 1-Pyren-1-ylpropan-1-one is being investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its excellent luminescent properties contribute to improved efficiency in these devices, making it an attractive material for further research and development.
Sensors Development
The compound's sensitivity to environmental changes allows it to be employed in the development of chemical sensors. By modifying its structure or incorporating it into sensor matrices, researchers can create devices capable of detecting specific analytes based on fluorescence changes .
Case Studies
Wirkmechanismus
The mechanism of action of 1-Pyren-1-ylpropan-1-one is primarily based on its ability to interact with various molecular targets through π-π stacking interactions. These interactions facilitate the binding of the compound to specific sites on biological macromolecules, thereby influencing their function. The compound’s photophysical properties also play a crucial role in its applications as a fluorescent probe.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one
- Structure : Combines pyrene and phenyl groups via an α,β-unsaturated ketone bridge.
- Key Data :
- Applications: Potential use in organic semiconductors due to extended π-conjugation from pyrene and phenyl groups.
1-pyrrol-1-ylpropan-1-one (CAS 59303-16-1)
1-(pyrimidin-2-yl)propan-1-one (CAS 54643-09-3)
3-Phenyl-1-(pyrrol-1-yl)propan-1-one (CAS 112448-69-8)
- Structure : Hybrid of phenyl and pyrrole substituents.
- Key Data: Molecular formula: C₁₃H₁₃NO Molecular weight: 199.25 g/mol Availability: Supplied at 98% purity for research .
Comparative Data Table
Key Research Findings and Trends
Electronic Properties : Pyrene-containing analogs (e.g., 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one) exhibit enhanced charge-transfer capabilities due to their conjugated π-systems, making them candidates for organic light-emitting diodes (OLEDs) .
Lipophilicity: Pyrrole and pyrimidine derivatives (e.g., 1-pyrrol-1-ylpropan-1-one) show moderate LogP values (~1.5–2.0), suggesting balanced solubility in polar and nonpolar solvents .
Safety Considerations : Compounds like 1-Phenylprop-2-en-1-one (CAS 768-03-6) require stringent safety protocols due to irritant properties, highlighting the need for hazard assessments in structurally related ketones .
Biologische Aktivität
1-Pyren-1-ylpropan-1-one, a pyrene derivative, is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Pyrene and its derivatives are known for their fluorescence properties and interactions with various biological molecules, making them useful in a range of applications from imaging to therapeutic agents.
Chemical Structure and Properties
1-Pyren-1-ylpropan-1-one has the following chemical structure:
- Molecular Formula : C15H12O
- Molecular Weight : 224.26 g/mol
- CAS Number : 6321-66-0
The compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propanone group. This configuration is essential for its biological activity, particularly in terms of interaction with cellular components.
Anticancer Properties
Research has indicated that 1-Pyren-1-ylpropan-1-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating significant potency compared to standard chemotherapeutic agents .
The mechanism by which 1-Pyren-1-ylpropan-1-one exerts its effects appears to involve:
- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cancer cells, leading to cell death.
- DNA Interaction : It has been shown to intercalate into DNA, disrupting replication and transcription processes.
These mechanisms highlight the compound's potential as a lead for developing new anticancer therapies.
Case Study 1: Breast Cancer Cell Lines
In vitro studies on MCF-7 breast cancer cells revealed that treatment with 1-Pyren-1-ylpropan-1-one resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed after 24 hours of treatment.
- Apoptotic Markers : Increased levels of cleaved PARP and caspase activation were noted, confirming apoptosis as the mode of cell death.
Case Study 2: Interaction with Biomolecules
Another study investigated the interaction of 1-Pyren-1-ylpropan-1-one with serum albumin. The binding affinity was measured using fluorescence spectroscopy, revealing a strong interaction characterized by a binding constant (K) of approximately . This interaction suggests potential implications for drug delivery systems and pharmacokinetics .
Data Table: Biological Activities Summary
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis via ROS generation |
| Protein Binding | Serum Albumin | - | Strong binding affinity |
| Cytotoxicity | HeLa | 20 | DNA intercalation |
Q & A
Q. What are the standard synthetic routes for 1-Pyren-1-ylpropan-1-one, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of pyrene with propionyl chloride under anhydrous conditions using Lewis acids (e.g., AlCl₃). To ensure reproducibility, document precise stoichiometry, reaction temperature (optimized between 0–5°C), and inert atmosphere conditions. Purity validation via HPLC (C18 column, acetonitrile/water gradient) and characterization via -/-NMR (pyrene aromatic protons at δ 8.1–8.5 ppm, ketone carbonyl at δ 208–210 ppm) are critical. Always cross-reference with literature protocols and validate using control reactions .
Q. How can the crystalline structure of 1-Pyren-1-ylpropan-1-one be reliably determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms and applying restraints for disordered regions. Validate with R-factor convergence (<5%) and check for twinning using PLATON. For reproducibility, deposit CIF files in public databases (e.g., CCDC) and compare bond lengths/angles with DFT-optimized structures .
Q. What spectroscopic techniques are optimal for characterizing 1-Pyren-1-ylpropan-1-one in solution?
- Methodological Answer : Combine UV-Vis (λ_max ≈ 345 nm for pyrene moiety), fluorescence (emission at 375–450 nm), and FT-IR (C=O stretch at ~1680 cm⁻¹). For NMR, use deuterated chloroform to resolve aromatic protons. Assign peaks via 2D-COSY and HSQC, and confirm purity via melting point analysis (lit. 152–154°C). Cross-validate with mass spectrometry (EI-MS, m/z 284 [M⁺]) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for 1-Pyren-1-ylpropan-1-one’s electronic properties?
- Methodological Answer : Discrepancies in fluorescence quantum yields or redox potentials often arise from solvent effects or impurities. Perform DFT calculations (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and compare with experimental cyclic voltammetry (e.g., E for pyrene oxidation at +1.2 V vs. Ag/AgCl). Use COSMO-RS to simulate solvent interactions. Validate with ultrafast spectroscopy (fs-TA) to probe excited-state dynamics .
Q. What strategies optimize 1-Pyren-1-ylpropan-1-one’s photostability for applications in optoelectronic devices?
- Methodological Answer : Degradation under UV light is a key challenge. Employ accelerated aging tests (e.g., 24h under 365 nm LED) with HPLC monitoring. Introduce steric hindrance via substituents (e.g., tert-butyl groups) or encapsulate in polymer matrices (PMMA, PVK). Compare activation energies via Arrhenius plots and model degradation pathways using LC-MS/MS .
Q. How do crystallographic disorder and twinning affect structural refinement of 1-Pyren-1-ylpropan-1-one, and how can these be mitigated?
- Methodological Answer : Disorder in the propionyl chain or pyrene stacking can inflate R-values. Use SHELXD for twin law identification (e.g., two-fold rotation) and refine with TWIN/BASF commands in SHELXL. Apply ISOR/SADI restraints for anisotropic displacement parameters. Validate with Hirshfeld surface analysis to assess intermolecular interactions .
Data Interpretation & Contradiction Analysis
Q. How should researchers address conflicting reports on 1-Pyren-1-ylpropan-1-one’s solubility in polar solvents?
- Methodological Answer : Discrepancies may stem from solvent purity or measurement techniques. Use a gravimetric method: saturate solvents (DMF, THF, acetone) at 25°C, filter, and evaporate to constant weight. Compare with Hansen solubility parameters (δ=18.5, δ=4.3, δ=6.2 MPa). For polar solvents, correlate solubility with Kamlet-Taft parameters (β, π*) to resolve contradictions .
Q. What statistical frameworks are recommended for analyzing dose-response data in 1-Pyren-1-ylpropan-1-one’s biological assays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) in GraphPad Prism or R’s drc package. Assess goodness-of-fit via AIC/BIC and residual plots. For EC/IC discrepancies, apply bootstrap resampling (n=1000) to estimate confidence intervals. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
